molecular formula C4H7BrCl2N2S B6201705 1-(4-bromo-1,3-thiazol-2-yl)methanamine dihydrochloride CAS No. 2694744-60-8

1-(4-bromo-1,3-thiazol-2-yl)methanamine dihydrochloride

Cat. No.: B6201705
CAS No.: 2694744-60-8
M. Wt: 266
InChI Key:
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Description

“1-(4-bromo-1,3-thiazol-2-yl)methanamine dihydrochloride” is a chemical compound . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of thiazole derivatives has been reported in various studies . A series of novel 1-(4-aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines were synthesized and properly characterized through IR, 1H and 13C NMR, and HRMS spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular formula is CHBrN .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Safety and Hazards

The safety data sheet for a similar compound indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-1,3-thiazol-2-yl)methanamine dihydrochloride involves the reaction of 4-bromo-1,3-thiazole-2-carboxylic acid with thionyl chloride to form 4-bromo-1,3-thiazole-2-carbonyl chloride. This intermediate is then reacted with methylamine to form 1-(4-bromo-1,3-thiazol-2-yl)methanamine, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-bromo-1,3-thiazole-2-carboxylic acid", "Thionyl chloride", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 4-bromo-1,3-thiazole-2-carboxylic acid with thionyl chloride in the presence of a catalyst such as DMF to form 4-bromo-1,3-thiazole-2-carbonyl chloride.", "Step 2: React 4-bromo-1,3-thiazole-2-carbonyl chloride with excess methylamine in the presence of a base such as triethylamine to form 1-(4-bromo-1,3-thiazol-2-yl)methanamine.", "Step 3: Treat 1-(4-bromo-1,3-thiazol-2-yl)methanamine with hydrochloric acid to form the dihydrochloride salt." ] }

2694744-60-8

Molecular Formula

C4H7BrCl2N2S

Molecular Weight

266

Purity

95

Origin of Product

United States

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